Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate
CAS No.: 874466-78-1
Cat. No.: VC4296373
Molecular Formula: C21H18FNO6
Molecular Weight: 399.374
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874466-78-1 |
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Molecular Formula | C21H18FNO6 |
Molecular Weight | 399.374 |
IUPAC Name | methyl 2-[[5-(2-fluorophenyl)furan-2-carbonyl]amino]-4,5-dimethoxybenzoate |
Standard InChI | InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24) |
Standard InChI Key | NCYYYYIWHGXVGU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name, methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate, reflects its intricate architecture:
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Furan core: A five-membered aromatic oxygen-containing ring substituted at position 5 with a 2-fluorophenyl group.
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Amide linkage: Connects the furan-2-carboxylic acid derivative to the benzoate backbone.
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Benzoate moiety: A methyl ester of 4,5-dimethoxybenzoic acid, providing steric bulk and polarity modulation.
Table 1: Key Physicochemical Properties
The presence of electron-withdrawing fluorine and methoxy groups influences electronic distribution, potentially enhancing binding interactions in biological systems .
Synthesis and Synthetic Strategies
While no explicit synthesis route for this compound is documented, analogous pathways suggest a multi-step approach:
Step 1: Preparation of 5-(2-Fluorophenyl)Furan-2-Carboxylic Acid
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Friedel-Crafts acylation: Reaction of furan-2-carboxylic acid with 2-fluorobenzoyl chloride under Lewis acid catalysis.
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Cross-coupling: Suzuki-Miyaura coupling of furan-2-boronic acid with 2-fluoroiodobenzene .
Step 2: Functionalization of Benzoate Backbone
Step 3: Amide Bond Formation
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Coupling reaction: Activation of 5-(2-fluorophenyl)furan-2-carboxylic acid with EDCI/HOBt, followed by reaction with methyl 2-amino-4,5-dimethoxybenzoate.
Table 2: Hypothetical Synthesis Protocol
Step | Reaction | Reagents/Conditions | Yield (%) |
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1 | Furan functionalization | 2-Fluorobenzoyl chloride, AlCl₃, DCM | 65–70 |
2 | Benzoate esterification | H₂SO₄, MeOH, reflux | >90 |
3 | Amide coupling | EDCI, HOBt, DMF, rt | 50–60 |
Challenges include steric hindrance from the 4,5-dimethoxy groups and ensuring regioselectivity during furan substitution .
Physicochemical and Spectral Characteristics
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high logP, with better solubility in DMSO or dichloromethane.
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Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester and amide bonds. Storage at -20°C in inert atmosphere is recommended .
Spectroscopic Data (Predicted)
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IR (cm⁻¹): 1740 (ester C=O), 1660 (amide C=O), 1600 (aromatic C=C), 1250 (C-F) .
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¹H NMR (CDCl₃): δ 7.8 (d, furan H-3), 7.4–7.2 (m, fluorophenyl), 6.9 (s, benzoate H-3), 3.9 (s, OCH₃) .
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MS (ESI+): m/z 413.4 [M+H]⁺, 435.4 [M+Na]⁺.
Applications in Materials Science
Liquid Crystals
The rigid furan-benzoate core and flexible methoxy groups suggest potential in liquid crystal design, particularly for optoelectronic devices .
Polymer Additives
As a photoinitiator or crosslinking agent, the compound’s aromaticity and ester groups could enhance polymer thermal stability.
Future Research Directions
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